5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Description
“5-methoxy-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine” is a complex organic compound. It contains several functional groups including a methoxy group, a thiazole ring, a carbonyl group, a piperidine ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The compound contains a methoxy group attached to a pyrimidine ring, which is further connected to a thiazole ring via an oxygen atom. The thiazole ring is also connected to a piperidine ring via a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carbonyl group could undergo nucleophilic addition reactions, and the thiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the methoxy group could increase the compound’s solubility in organic solvents .Future Directions
The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine. Additionally, more studies could be conducted to optimize its synthesis process and to investigate its physical and chemical properties in more detail .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may interact with its target, cdk2, and inhibit its activity . This inhibition can disrupt the normal cell cycle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of CDK2 can disrupt the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
Similar compounds have shown significant inhibitory activity, leading to cytotoxic effects against various cell lines . This suggests that the compound could potentially have anticancer properties.
Properties
IUPAC Name |
[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-11-6-15-14(16-7-11)21-10-2-4-18(5-3-10)13(19)12-8-22-9-17-12/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZKZQSQVRVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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